![molecular formula C23H22N2O2 B2892027 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 955594-07-7](/img/structure/B2892027.png)
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
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Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, also known as PTQN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQN belongs to the class of tetrahydroquinoline derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Anticancer Applications
The tetrahydroisoquinoline moiety, closely related to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, has been studied for its anticancer properties. Synthesized analogues maintaining the tetrahydroisoquinoline structure have shown potent cytotoxicity against various breast cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs. This research highlights the potential of tetrahydroisoquinoline derivatives in anticancer therapy, underscoring the importance of chemical modifications for enhancing biological activity (Redda, Gangapuram, Ardley, 2010).
Enzymatic Inhibition for Therapeutic Use
Isoquinolinesulfonamides, derivatives related to the chemical structure of interest, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds exhibit significant inhibitory activity, highlighting their potential as therapeutic agents for diseases where such enzymes play a key role. The specificity and potency of these inhibitors offer a foundation for developing targeted therapies (Hidaka, Inagaki, Kawamoto, Sasaki, 1984).
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-22(26)25-13-5-8-18-15-20(11-12-21(18)25)24-23(27)19-10-9-16-6-3-4-7-17(16)14-19/h3-4,6-7,9-12,14-15H,2,5,8,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQRYXMTAHAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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